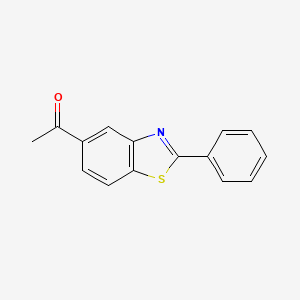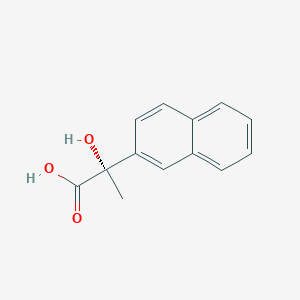
Ferrate (FeO42-), dipotassium, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate (FeO4^2-), dipotassium, (T-4)-, also known as dipotassium ferrate (VI), is an inorganic compound with the chemical formula K2FeO4. It is a dark purple solid and one of the few examples of iron in the +6 oxidation state. Ferrate (VI) compounds are known for their strong oxidizing properties and have been studied for over a century.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrate (VI) salts can be synthesized by oxidizing iron in an aqueous medium with strong oxidizing agents under alkaline conditions. One common method involves the oxidation of iron (III) hydroxide with sodium hypochlorite in an alkaline solution: [ 2 \text{Fe(OH)}_3 + 3 \text{OCl}^- + 4 \text{OH}^- \rightarrow 2 \text{FeO}_4^{2-} + 5 \text{H}_2\text{O} + 3 \text{Cl}^- ] The ferrate ion is typically precipitated as the barium (II) salt, forming barium ferrate .
Industrial Production Methods
Industrial production of ferrate (VI) often involves the fusion of potassium hydroxide and iron (III) oxide in the presence of oxygen. This method produces potassium ferrate (VI) as follows: [ 8 \text{KOH} + 2 \text{Fe}_2\text{O}_3 + 3 \text{O}_2 \rightarrow 4 \text{K}_2\text{FeO}_4 + 4 \text{H}_2\text{O} ] This process is advantageous for large-scale production due to its simplicity and the availability of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrate (VI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Ferrate (VI) is typically used in alkaline conditions to maintain its stability. Common reagents include sodium hypochlorite, potassium hydroxide, and iron (III) hydroxide. The reactions are often carried out in aqueous solutions at high pH to prevent the decomposition of the ferrate ion .
Major Products Formed
The major products formed from the reactions of ferrate (VI) depend on the specific substrates and conditions used. For example, in the oxidation of alcohols, ferrate (VI) can produce carbonyl compounds such as aldehydes and ketones .
Wissenschaftliche Forschungsanwendungen
Ferrate (VI) has a wide range of scientific research applications due to its strong oxidizing properties and environmental benefits. Some of the key applications include:
Water Treatment: Ferrate (VI) is used as an oxidant, coagulant, and disinfectant in water treatment processes.
Organic Synthesis: Ferrate (VI) is employed as a green oxidant in organic synthesis, facilitating the oxidation of various organic compounds without producing harmful by-products.
Biomedical Applications: Research has explored the use of ferrate (VI) in biomedical applications, such as the development of antimicrobial agents and the treatment of certain diseases.
Industrial Applications: Ferrate (VI) is used in industrial processes for the oxidation of waste materials and the treatment of industrial effluents.
Wirkmechanismus
The mechanism of action of ferrate (VI) involves its strong oxidizing properties. Ferrate (VI) can transfer oxygen atoms to substrates, leading to the oxidation of the substrates and the reduction of ferrate (VI) to iron (III). The high redox potential of ferrate (VI) makes it effective in breaking down complex organic molecules and inactivating microorganisms .
Vergleich Mit ähnlichen Verbindungen
Ferrate (VI) is unique among oxidizing agents due to its high oxidation state and environmental benefits. Similar compounds include:
Potassium Permanganate (KMnO4): Both potassium permanganate and ferrate (VI) are strong oxidizing agents, but ferrate (VI) is more environmentally friendly as it produces non-toxic by-products.
Sodium Ferrate (Na2FeO4): Sodium ferrate is another ferrate (VI) compound with similar oxidizing properties.
Barium Ferrate (BaFeO4): Barium ferrate is used in specific applications where its lower solubility is advantageous.
Ferrate (VI) stands out due to its combination of strong oxidizing power, stability in alkaline conditions, and environmentally benign by-products.
Eigenschaften
CAS-Nummer |
13718-66-6 |
|---|---|
Molekularformel |
FeH6K2O4 |
Molekulargewicht |
204.09 g/mol |
IUPAC-Name |
dipotassium;iron;dihydroxide;dihydrate |
InChI |
InChI=1S/Fe.2K.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
RBBLLIOXFIFIOR-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.[OH-].[OH-].[K+].[K+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


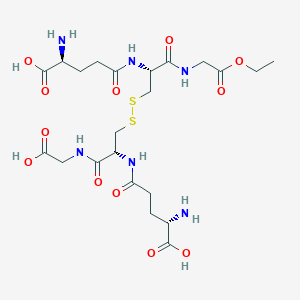
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)

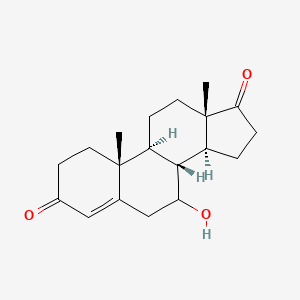


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
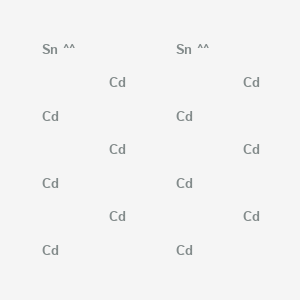
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
